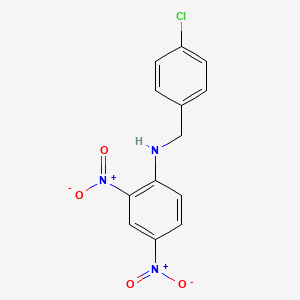

N-(4-chlorobenzyl)-2,4-dinitroaniline

Description

Contextualization of Aromatic Amines and Nitro-Substituted Organic Compounds

Aromatic amines, or arylamines, are a class of organic compounds characterized by an amino group (-NH2) directly attached to an aromatic ring, such as a benzene (B151609) ring. numberanalytics.comunacademy.com The simplest example is aniline (B41778). numberanalytics.com These compounds are fundamental in organic chemistry, serving as versatile precursors for a wide range of materials, including dyes, pharmaceuticals, and polymers. numberanalytics.comwikipedia.orgyoutube.com The electronic interaction between the nitrogen atom's lone pair of electrons and the aromatic system influences their chemical behavior, making them less basic than their aliphatic counterparts. numberanalytics.comyoutube.com

Nitro-substituted organic compounds are defined by the presence of one or more nitro functional groups (-NO2) attached to a carbon atom. wikipedia.orgfiveable.me The nitro group is strongly electron-withdrawing, a property that significantly impacts the reactivity of the molecule. wikipedia.org In aromatic systems, this electron-withdrawing nature deactivates the ring towards electrophilic substitution, directing incoming groups to the meta position, while facilitating nucleophilic aromatic substitution. wikipedia.orglkouniv.ac.in Nitro compounds are crucial intermediates in synthesis, most notably for their reduction to amines. fiveable.me They are found in various applications, from explosives to pharmaceuticals. fiveable.me

Structural Characteristics and Chemical Significance of the N-(4-chlorobenzyl)-2,4-dinitroaniline Scaffold

The chemical structure of this compound is a composite of three key components: a 2,4-dinitroaniline (B165453) core, a benzyl (B1604629) group, and a chlorine substituent. Its systematic IUPAC name is N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline.

The core is a 2,4-dinitroaniline moiety, which consists of a benzene ring substituted with an amino group and two nitro groups at positions 2 and 4. Attached to the nitrogen of the amino group is a 4-chlorobenzyl group. This unique combination of functional groups—two electron-withdrawing nitro groups, a chlorine atom, and a secondary amine linkage—imparts distinct chemical properties to the molecule. The dinitro-substituted ring is electron-deficient, while the chlorobenzyl group adds a degree of hydrophobicity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline |

| CAS Number | 10268-90-3 |

| Molecular Formula | C₁₃H₁₀ClN₃O₄ |

| Molecular Weight | 307.70 g/mol |

| InChI | InChI=1S/C13H10ClN3O4/c14-10-3-1-9(2-4-10)8-15-12-6-5-11(16(18)19)7-13(12)17(20)21/h1-7,15H,8H2 |

| SMILES | C1=CC(=CC=C1CNC2=C(C=C(C=C2)N+[O-])N+[O-])Cl |

This data is compiled from chemical databases for this compound.

Overview of Research Directions and Academic Relevance

The academic relevance of this compound stems from its utility as a building block in organic synthesis and its potential biological activities. The presence of reactive sites, including the nitro groups and the aromatic rings, allows the compound to undergo various chemical transformations to create more complex molecules.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| 4-chlorobenzyl chloride |

| 2,4-dinitroaniline |

| 2,4-dinitrochlorobenzene |

| 4-chlorobenzylamine |

| 1-chloro-2,4-dinitrobenzene (B32670) |

| Trifluralin |

| Pendimethalin |

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O4/c14-10-3-1-9(2-4-10)8-15-12-6-5-11(16(18)19)7-13(12)17(20)21/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZNCUMADHGTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for N 4 Chlorobenzyl 2,4 Dinitroaniline

Established Synthetic Pathways

The most common and direct route for the preparation of N-(4-chlorobenzyl)-2,4-dinitroaniline involves the N-alkylation of 2,4-dinitroaniline (B165453). This pathway is favored for its straightforward approach and the commercial availability of the starting materials.

The principal synthetic route involves the reaction of 4-chlorobenzyl chloride with 2,4-dinitroaniline. This reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 2,4-dinitroaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride ion. The presence of two electron-withdrawing nitro groups on the aniline (B41778) ring decreases the nucleophilicity of the amino group, making the use of a base and elevated temperatures often necessary to drive the reaction to completion.

The efficiency and yield of the synthesis are highly dependent on the optimization of reaction parameters. Key factors that are manipulated include the choice of solvent, the reaction temperature, and the duration of the reaction.

Solvent Selection: Polar aprotic solvents, such as Dimethylformamide (DMF), are particularly effective for this reaction, often leading to high yields (>90%). Other solvents like ethanol (B145695) and acetone (B3395972) are also commonly used, typically under reflux conditions. The choice of solvent influences the solubility of the reactants and the rate of the substitution reaction.

Temperature: The reaction generally requires heating to proceed at a reasonable rate. Temperatures ranging from 80–90°C are typical when using solvents like DMF. In lower-boiling solvents such as ethanol or acetone, the reaction is often carried out at the solvent's reflux temperature for several hours.

Reaction Time: The duration required for complete conversion can vary from several hours to a full day, depending on the specific conditions of temperature and solvent used. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is standard practice to determine the point of completion.

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | Ethanol or Acetone | Commonly used, requires reflux conditions. | |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, can achieve >90% yield. | |

| Temperature | Reflux | Used with solvents like ethanol or acetone to ensure complete conversion. | |

| Temperature | 80–90°C | Optimal range when using DMF as a solvent. | |

| Reaction Time | Several hours | Typical duration required to ensure the reaction proceeds to completion. |

An alternative and equally viable synthetic strategy involves reversing the roles of the nucleophile and the electrophilic substrate. In this approach, 2,4-dinitrochlorobenzene is treated with 4-chlorobenzylamine. This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr) mechanism. The amino group of 4-chlorobenzylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine on the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene. The strong electron-withdrawing effect of the two nitro groups in the ortho and para positions is essential, as it stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the displacement of the chloride leaving group. libretexts.org

Nucleophilic Aromatic Substitution Reactions: Reaction of 4-Chlorobenzyl Chloride with 2,4-Dinitroaniline

Precursor Synthesis and Reactivity

The availability and purity of the starting materials are critical for the successful synthesis of the target compound. Of the precursors, 2,4-dinitroaniline is a key intermediate whose synthesis has been well-documented through various methods.

2,4-Dinitroaniline is commonly prepared from 1-chloro-2,4-dinitrobenzene (B32670) (also known as 2,4-dinitrochlorobenzene). wikipedia.orgwikipedia.org The synthesis involves the reaction of this chloro-derivative with a source of ammonia (B1221849). Several methods have been developed to achieve this transformation, varying in the ammoniating agent and reaction conditions.

Reaction with Ammonia: The traditional method involves heating 2,4-dinitrochlorobenzene with aqueous or alcoholic ammonia under pressure. orgsyn.orgacs.org This process, known as ammonolysis, directly substitutes the chlorine atom with an amino group. A high yield of 98.4% can be achieved by introducing 2,4-dinitrochlorobenzene into an excess of aqueous ammonia and heating. google.com

Reaction with Urea (B33335) or Ammonium (B1175870) Acetate (B1210297): To avoid the handling of ammonia gas or high-pressure equipment, alternative reagents can be used. Heating 2,4-dinitrochlorobenzene with urea or ammonium acetate provides the amino group for the substitution. orgsyn.orggoogle.com The reaction with ammonium acetate, for instance, can be carried out by heating the mixture in an oil bath at 170°C for several hours, yielding 68–76% of 2,4-dinitroaniline after purification. orgsyn.org

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dinitrochlorobenzene | Aqueous Ammonia | Heating under pressure | 94.5% - 98.4% | google.com |

| 2,4-Dinitrochlorobenzene | Ammonium Acetate | 170°C, 6 hours | 68–76% | orgsyn.org |

| 2,4-Dinitrochlorobenzene | Urea | 110-135°C, 0.2-0.3 MPa, 3-5 hours | Not specified | orgsyn.orggoogle.com |

| 2,4-Dinitrochlorobenzene | Alcoholic Ammonia | Reflux | Not specified | acs.org |

Synthesis and Reactivity of 4-Chlorobenzyl Chloride

4-Chlorobenzyl chloride is a pivotal intermediate in the synthesis of this compound. Its preparation typically involves the free-radical chlorination of 4-chlorotoluene. This reaction can be initiated using various methods, including exposure to UV light or the use of chemical initiators.

One common laboratory-scale synthesis involves heating 4-chlorotoluene to its boiling point and introducing a steady stream of dry chlorine gas. prepchem.com The reaction is often irradiated with a mercury immersion lamp or a high-wattage photolamp to facilitate the formation of chlorine radicals, which then propagate the chain reaction. prepchem.com The progress of the chlorination is monitored by the weight increase of the reaction mixture. prepchem.com

Alternatively, sulfuryl chloride (SO₂Cl₂) can be employed as the chlorinating agent in the presence of a radical initiator such as benzoyl peroxide or azo-bis-isobutyronitrile (AIBN). prepchem.com In this method, a molar excess of 4-chlorotoluene is heated with sulfuryl chloride and the initiator. prepchem.com The reaction proceeds over several hours, and periodic addition of the initiator may be required to sustain the reaction rate. prepchem.com

Table 1: Synthetic Methods for 4-Chlorobenzyl Chloride

| Chlorinating Agent | Initiator/Condition | Typical Yield | Reference |

|---|---|---|---|

| Chlorine (gas) | UV light (mercury lamp) | 85% | prepchem.com |

| Sulfuryl Chloride | Benzoyl peroxide or AIBN | 70% | prepchem.com |

The reactivity of 4-chlorobenzyl chloride is characteristic of a primary benzylic halide. The presence of the benzene (B151609) ring stabilizes the transition state of nucleophilic substitution reactions, making it significantly more reactive than simple primary alkyl halides. It readily undergoes nucleophilic substitution reactions, primarily through an S(_N)2 mechanism, especially with strong nucleophiles. ucalgary.cayoutube.com This enhanced reactivity is crucial for its use in synthesizing this compound, where the nitrogen atom of 2,4-dinitroaniline acts as the nucleophile. While S(_N)1 reactions are possible, particularly with weak nucleophiles or under solvolytic conditions, the S(_N)2 pathway is generally favored for primary benzylic halides. quora.com

Advanced Purification and Isolation Techniques for Research Applications

The purification of this compound is critical to obtaining a product of high purity suitable for research purposes. The principal methods employed are recrystallization and chromatographic separation.

Recrystallization Methods

Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent is paramount for successful purification. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. For dinitroaniline and its derivatives, several solvents and solvent systems have proven effective.

Studies on the solubility of 2,4-dinitroaniline have shown that its solubility is highest in acetone and ethyl acetate, and lower in alcohols like ethanol and methanol. doi.org This suggests that these solvents are good candidates for the recrystallization of this compound. Often, a mixed solvent system is employed to achieve optimal purification. For instance, dissolving the crude product in a hot solvent in which it is highly soluble (e.g., ethanol or acetone) followed by the gradual addition of a solvent in which it is poorly soluble (e.g., water) until turbidity is observed, can induce the formation of pure crystals upon cooling. orgsyn.org

Table 2: Potential Recrystallization Solvents for Dinitroaniline Derivatives

| Solvent/Solvent System | Rationale | Reference |

|---|---|---|

| Acetone | High solubility at elevated temperatures. | doi.org |

| Ethanol/Water | Good solubility in hot ethanol, poor solubility in water. | orgsyn.org |

| Ethyl Acetate | High solubility, can be paired with a non-polar anti-solvent. | doi.org |

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the purification of synthetic products and for assessing their purity. Thin-layer chromatography (TLC) and column chromatography are the most common methods used in a research setting.

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive method for monitoring the progress of a reaction and for determining the purity of the final product. tifr.res.in For nitroaromatic compounds, silica gel is a commonly used stationary phase due to its polarity. tifr.res.in The choice of the mobile phase is crucial for achieving good separation. A mixture of non-polar and polar solvents is often used, with the polarity being adjusted to obtain an optimal R(_f) value (retention factor). For dinitrophenyl derivatives, various solvent systems have been reported. A mobile phase consisting of benzene, acetone, and ethyl alcohol has been used for the separation of nitrobenzene derivatives. ijcps.org Another effective mobile phase for separating nitro compounds like TNT is a mixture of hexane and toluene. mdpi.com

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. The stationary phase is typically silica gel, and the mobile phase is selected based on preliminary TLC analysis. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. The mobile phase is then passed through the column, and the separated components are collected in fractions. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired compound from any impurities or unreacted starting materials.

Considerations for Scalable Synthesis in Research

Scaling up the synthesis of this compound from a laboratory scale to larger research quantities requires careful consideration of several factors to ensure safety, efficiency, and product consistency. The synthesis of 2,4-dinitroaniline derivatives can be highly exothermic, and managing the reaction temperature is a primary concern. google.com

When scaling up the nucleophilic aromatic substitution reaction, the rate of addition of the reactants must be carefully controlled to prevent a runaway reaction. google.com The heat generated by the reaction needs to be efficiently dissipated, which may require the use of a reactor with a cooling jacket and an overhead stirrer for effective mixing.

The choice of solvent becomes more critical at a larger scale, not only for its effect on the reaction rate and yield but also for its boiling point, flammability, and ease of removal during workup. Polar aprotic solvents like DMF can lead to high yields but may be difficult to remove completely. Solvents like ethanol or acetone, while potentially leading to slightly lower yields, might be more practical for larger-scale operations due to their lower boiling points.

Workup procedures also need to be adapted for larger volumes. Filtration of the product may require larger filtration apparatus, and washing steps need to be optimized to ensure the removal of impurities without significant loss of the product. Drying of the final product at a larger scale may necessitate the use of vacuum ovens to ensure the complete removal of residual solvents.

Finally, safety is paramount when working with dinitroaniline compounds, as they can be explosive and flammable when exposed to heat or friction. wikipedia.org Appropriate safety measures, such as conducting the reaction in a well-ventilated fume hood and using personal protective equipment, are essential. For larger-scale synthesis, a thorough risk assessment should be conducted to identify and mitigate potential hazards.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 4-Chlorobenzyl chloride |

| 4-Chlorotoluene |

| 2,4-Dinitroaniline |

| 2,4-Dinitrochlorobenzene |

| 4-Chlorobenzylamine |

| Sulfuryl chloride |

| Benzoyl peroxide |

| Azo-bis-isobutyronitrile (AIBN) |

| N-Chlorosuccinimide (NCS) |

| Acetone |

| Ethanol |

| Ethyl acetate |

| Methanol |

| Acetonitrile |

| Dimethylformamide (DMF) |

| Benzene |

| Toluene |

| Hexane |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| p-Chloronitrobenzene |

| o-Chloronitrobenzene |

| m-Chloronitrobenzene |

Chemical Reactivity and Derivatization Studies of N 4 Chlorobenzyl 2,4 Dinitroaniline

Oxidation Reactions of the Compound

While specific oxidation studies on N-(4-chlorobenzyl)-2,4-dinitroaniline are not extensively documented in scientific literature, the reactivity of the benzylic C-H bonds can be inferred from the known behavior of similar N-benzyl aniline (B41778) derivatives. The benzylic position is susceptible to oxidation, potentially leading to the formation of amides or ketones, and under more forceful conditions, cleavage of the C-N bond to form carboxylic acids.

Mechanisms of Oxidation Leading to Nitro Derivatives

The oxidation of this compound is not anticipated to yield further nitro derivatives. Instead, the benzylic carbon is the most probable site of oxidation. The mechanism of benzylic oxidation by strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide typically involves the abstraction of a hydrogen atom from the benzylic position, leading to the formation of a benzylic radical. This radical can then be further oxidized to a carbocation, which upon reaction with water or other nucleophiles, can ultimately form an alcohol. Subsequent oxidation of this alcohol would yield a ketone. In the case of this compound, this would result in the formation of N-(4-chlorobenzoyl)-2,4-dinitroaniline. Under more aggressive conditions, oxidative cleavage of the C-N bond could occur, yielding 4-chlorobenzoic acid and 2,4-dinitroaniline (B165453).

Application of Common Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)

Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are potent oxidizing agents capable of oxidizing benzylic C-H bonds.

Potassium Permanganate: This reagent is known for its vigorous oxidizing properties. In a neutral or alkaline medium, it can oxidize benzylic carbons to ketones or carboxylic acids. The reaction of N-benzyl aniline derivatives with KMnO4 would likely proceed through a manganese ester intermediate, leading to the corresponding benzoyl derivative.

Chromium Trioxide: Often used in the form of the Jones reagent (CrO3 in aqueous sulfuric acid and acetone), chromium trioxide is another effective reagent for the oxidation of benzylic positions. The reaction mechanism involves the formation of a chromate (B82759) ester, followed by an elimination step to yield the oxidized product. For this compound, this would be expected to produce N-(4-chlorobenzoyl)-2,4-dinitroaniline.

The following table summarizes the expected products from the oxidation of this compound with these common oxidizing agents, based on the reactivity of analogous compounds.

| Oxidizing Agent | Typical Conditions | Expected Major Product |

| Potassium Permanganate (KMnO4) | Aqueous, neutral or alkaline, heat | N-(4-chlorobenzoyl)-2,4-dinitroaniline or 4-chlorobenzoic acid |

| Chromium Trioxide (CrO3) | Jones reagent (acetone, H2SO4) | N-(4-chlorobenzoyl)-2,4-dinitroaniline |

Reduction Reactions of the Compound

The two nitro groups on the phenyl ring of this compound are readily susceptible to reduction, offering a pathway to various amino derivatives. The selective reduction of one nitro group over the other is a key aspect of the reactivity of this compound.

Selective Reduction of Nitro Groups to Amino Derivatives

In the reduction of N-substituted 2,4-dinitroanilines, the nitro group at the 2-position (ortho to the amino group) is generally reduced preferentially. This selectivity is attributed to intramolecular hydrogen bonding between the N-H proton of the amino group and an oxygen atom of the ortho-nitro group, which facilitates the reduction at this position. This leads to the formation of N1-(4-chlorobenzyl)-4-nitro-1,2-benzenediamine as the primary product of selective reduction.

Further reduction can lead to the formation of N1-(4-chlorobenzyl)-1,2,4-benzenetriamine.

Catalytic Hydrogenation (e.g., H2 with Pd/C) and Chemical Reduction Methods (e.g., Sodium Borohydride)

A variety of methods can be employed for the reduction of the nitro groups in this compound, with the choice of reagent influencing the extent of reduction and the product distribution.

Catalytic Hydrogenation: This is a common and often clean method for the reduction of nitro groups. The use of hydrogen gas (H2) with a palladium-on-carbon (Pd/C) catalyst is effective for the complete reduction of both nitro groups to amino groups, yielding N1-(4-chlorobenzyl)-1,2,4-benzenetriamine. By carefully controlling the reaction conditions, such as temperature, pressure, and reaction time, it may be possible to achieve selective reduction of the ortho-nitro group.

Chemical Reduction:

Tin and Hydrochloric Acid (Sn/HCl): This classic method is a robust system for the reduction of aromatic nitro groups to amines. It is expected to reduce both nitro groups of this compound to yield the corresponding triamine.

Sodium Borohydride (B1222165) (NaBH4): While sodium borohydride alone is generally not effective for the reduction of nitroarenes, its reactivity can be enhanced by the addition of transition metal salts. For instance, the NaBH4/CuCl2 system can be used for the reduction of nitro groups. The selectivity of this system can vary depending on the specific substrate and reaction conditions.

A comparison of these reduction methods is presented in the table below.

| Reduction Method | Reagents | Typical Product(s) | Selectivity |

| Catalytic Hydrogenation | H2, Pd/C | N1-(4-chlorobenzyl)-1,2,4-benzenetriamine | Low (typically reduces both groups) |

| Chemical Reduction (Tin) | Sn, HCl | N1-(4-chlorobenzyl)-1,2,4-benzenetriamine | Low (typically reduces both groups) |

| Selective Chemical Reduction | e.g., Na2S, (NH4)2S | N1-(4-chlorobenzyl)-4-nitro-1,2-benzenediamine | High (preferential reduction of the ortho-nitro group) |

Nucleophilic Substitution Reactions Involving the 4-Chlorobenzyl Moiety

The chlorine atom on the benzyl (B1604629) ring of this compound is susceptible to nucleophilic substitution. The benzylic position facilitates SN2 reactions, and the presence of the electron-withdrawing dinitroaniline moiety can influence the reactivity of the C-Cl bond.

A documented example of this reactivity is the reaction of this compound with cyclohexylamine (B46788). In this reaction, the chlorine atom is displaced by the cyclohexylamine nucleophile in an SN2 mechanism. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) and in the presence of a base like potassium carbonate (K2CO3) to neutralize the HCl formed during the reaction. The product of this reaction is N-(4-(cyclohexylamino)benzyl)-2,4-dinitroaniline.

This reaction demonstrates the potential for derivatization of this compound at the 4-position of the benzyl group, allowing for the introduction of a variety of other functional groups through reaction with different nucleophiles such as other amines, alkoxides, and thiolates.

The table below provides a summary of a representative nucleophilic substitution reaction.

| Nucleophile | Reagents/Conditions | Product |

| Cyclohexylamine | K2CO3, DMF, 80°C | N-(4-(cyclohexylamino)benzyl)-2,4-dinitroaniline |

Investigation of Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The 2,4-dinitroaniline core of the molecule is profoundly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This electronic feature makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. While the N-benzyl group itself is not a typical leaving group, the nitro groups strongly activate the ring positions, theoretically allowing for the displacement of a nitro group by a potent nucleophile under forcing conditions.

In analogous systems, such as 2,4-dinitrochlorobenzene, the chlorine atom is readily displaced by a wide array of nucleophiles. Studies on these related compounds provide insight into the potential reactivity of the this compound scaffold. For instance, 2,4-dinitrochlorobenzene reacts with nucleophiles like methoxide (B1231860) to form the corresponding substitution product. numberanalytics.com The reactivity is governed by the addition-elimination mechanism, where the nucleophile first attacks the electron-poor aromatic ring to form a stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group.

The reactivity of various nucleophiles towards such activated aromatic systems generally follows their nucleophilicity, with thiols (thiolates) and alkoxides being particularly effective. Amines also serve as competent nucleophiles in these reactions, leading to the formation of new N-aryl bonds.

Regioselectivity and Steric Effects in Substitution Reactions

In SNAr reactions, both regioselectivity and steric hindrance are critical factors influencing the reaction's outcome. For the 2,4-dinitroaniline system, nucleophilic attack is electronically favored at the positions ortho and para to the nitro groups.

Regioselectivity: In related dinitroaniline herbicides, a kinetic preference for nucleophilic attack at the C-3 position (ortho to one nitro group and meta to the other) is observed, while the thermodynamic product often results from attack at a position bearing a leaving group. researchgate.net For this compound, any SNAr reaction would likely involve substitution at the positions activated by the nitro groups, though displacement of a nitro group itself requires harsh conditions.

Steric Effects: The rate and viability of SNAr reactions are highly sensitive to steric hindrance. The bulky N-(4-chlorobenzyl) group can sterically shield the ortho (C-3 and C-5) positions of the dinitrophenyl ring, potentially directing nucleophiles to the less hindered C-6 position. Furthermore, the size of the attacking nucleophile plays a crucial role. Bulkier nucleophiles, such as tert-butoxide, may experience significant steric hindrance when approaching the aromatic ring, reducing their reactivity compared to smaller nucleophiles like methoxide. numberanalytics.com Studies on the reactions of phenyl trinitrophenyl ethers with aniline versus the slightly bulkier N-methylaniline show a dramatic decrease in reaction rate (by a factor of 105), which is attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. rsc.org

| Factor | Influence on Nucleophilic Aromatic Substitution (SNAr) | Example from Analogue Studies | Citation |

| Electronic Effects | Two -NO₂ groups strongly withdraw electron density, activating the aromatic ring for nucleophilic attack. | Reaction of anilines with activated dinitrophenyl ethers shows a strong dependence on the substituent nature, indicating significant charge development in the transition state. | unilag.edu.ng |

| Steric Hindrance (Substrate) | The bulky N-(4-chlorobenzyl) group can hinder the approach of nucleophiles to adjacent positions on the ring. | In dinitroaniline herbicides, large N-alkyl chains can prevent the amino nitrogen's lone pair from aligning with the ring's π-system, affecting electron density donation. | researchgate.net |

| Steric Hindrance (Nucleophile) | Bulkier nucleophiles exhibit lower reactivity due to steric clash during the approach to the aromatic ring. | The reaction of 2,4-dinitrochlorobenzene with tert-butoxide is less favorable than with the smaller methoxide ion. | numberanalytics.com |

| Regioselectivity | Nucleophilic attack is directed to electron-poor sites, but the final product is determined by kinetic vs. thermodynamic control. | In reactions of dinitroaniline herbicides with OD⁻, kinetic attack occurs at C-3, while thermodynamic displacement occurs at C-1. | researchgate.net |

Electrophilic Aromatic Substitution on Aromatic Moieties

The molecule possesses two distinct aromatic rings with vastly different susceptibilities to electrophilic aromatic substitution (EAS).

The 2,4-Dinitroaniline Ring: This ring is extremely deactivated towards electrophiles. The two nitro groups are powerful electron-withdrawing groups, and the secondary amine nitrogen, while potentially activating, has its lone pair delocalized into the already electron-poor ring and sterically encumbered. Attempting EAS reactions like nitration or halogenation on this ring would require exceptionally harsh conditions and would likely result in oxidation or decomposition rather than substitution. spcmc.ac.in Studies on the chlorination of similarly deactivated compounds like 1,3-dinitrobenzene (B52904) require severe conditions, such as oleum (B3057394) and high temperatures, to proceed. rsc.org

The 4-Chlorobenzyl Ring: This ring is the more probable site for electrophilic attack. The chlorine atom is a deactivating but ortho-, para-directing substituent. The -CH₂-NH- bridge attached to this ring also acts as a deactivating group. Therefore, while the ring is less reactive than benzene (B151609), it is far more susceptible to EAS than the dinitro-substituted ring. Electrophilic attack would be expected to occur at the positions ortho to the chlorine atom (C-3 and C-5), with the para position (C-2) being sterically hindered by the rest of the molecule.

Synthesis of Structurally Modified Derivatives and Analogues

The functional groups present in this compound serve as handles for the synthesis of a variety of derivatives and analogues, allowing for systematic modification of the molecular scaffold.

Design Principles for Functional Group Introduction and Scaffold Diversification

The strategic modification of this compound can be approached through several key design principles:

Modification via Nitro Group Reduction: The two nitro groups are the most versatile functionalities for derivatization. They can be reduced to amino groups, which are significantly more nucleophilic and can participate in a wide range of subsequent reactions. Selective reduction is a powerful tool; for instance, in many dinitroaniline compounds, a nitro group ortho to an amino group can be preferentially reduced. stackexchange.com The resulting diamino or triamino derivatives can be used to build heterocyclic systems or be derivatized through acylation, alkylation, or diazotization reactions. Research on the reduction of the related N-(4-chlorophenyl)-2-nitroaniline to its corresponding diamine using thiourea (B124793) dioxide highlights an effective method for this transformation. researchgate.net

Variation of the N-Substituent: The 4-chlorobenzyl group can be readily replaced. By using the general synthetic route for N-substituted dinitroanilines (i.e., the reaction of 2,4-dinitrochlorobenzene with an amine), a library of analogues can be created by simply varying the structure of the primary amine. This allows for the introduction of different aryl, benzyl, or alkyl groups to probe structure-activity relationships.

Substitution on the Chlorobenzyl Ring: As discussed, the 4-chlorobenzyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups such as nitro, halogen, or alkyl groups onto this part of the molecule.

Synthetic Routes to N-(Aryl)-2,4-dinitroaniline Analogues

The most direct and widely used method for synthesizing N-(aryl)-2,4-dinitroaniline analogues is the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) and a selected primary or secondary amine. This reaction serves as the foundation for producing a vast array of dinitroaniline derivatives. google.com The process is typically carried out in a polar solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The high degree of activation provided by the two nitro groups facilitates the displacement of the chloride leaving group.

General Synthesis of N-Substituted-2,4-dinitroaniline Analogues

General Reaction: 1-chloro-2,4-dinitrobenzene reacts with a primary amine (R-NH₂) to yield an N-substituted-2,4-dinitroaniline analogue.

| R-NH₂ (Reactant) | R- (Substituent in Analogue) | Analogue Class |

| 4-Chlorobenzylamine | 4-Chlorobenzyl | N-Benzyl-2,4-dinitroaniline |

| Aniline | Phenyl | N-Phenyl-2,4-dinitroaniline |

| 4-Methoxybenzylamine | 4-Methoxybenzyl | N-Benzyl-2,4-dinitroaniline (with electron-donating group) |

| Cyclohexylamine | Cyclohexyl | N-Alkyl-2,4-dinitroaniline |

Creation of Complex Organic Molecules utilizing this compound as a Building Block

While specific examples detailing the use of this compound as a direct precursor in multi-step syntheses are not extensively documented, its structure makes it a valuable potential building block. The true synthetic utility is often unlocked after the transformation of the nitro groups.

For example, the complete reduction of both nitro groups would yield N1-(4-chlorobenzyl)benzene-1,2,4-triamine . This triamine is a classic precursor for the synthesis of fused heterocyclic systems. Reaction with carboxylic acids or their derivatives would lead to the formation of substituted benzimidazoles, which are important scaffolds in medicinal chemistry.

Furthermore, the dinitrophenylaniline motif itself is utilized in the synthesis of more complex structures. For example, related N-(2,4-dinitrophenyl) derivatives, such as N-(2,4-dinitrophenyl)-ortho-aminobenzoic acid, have been synthesized and investigated as part of larger screening libraries for biologically active compounds. researchgate.net This demonstrates the role of the dinitrophenylaniline scaffold in generating molecular diversity.

Advanced Structural Elucidation and Solid State Analysis

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a dedicated study on N-(4-chlorobenzyl)-2,4-dinitroaniline is absent, the following sections outline the expected findings from such an analysis based on documented structures of similar molecules.

The molecular geometry of this compound is dictated by the spatial relationship between the 2,4-dinitrophenyl group and the 4-chlorobenzyl substituent linked by a secondary amine bridge. The 2,4-dinitroaniline (B165453) portion is expected to be largely planar, though the nitro groups may be slightly twisted out of the plane of the benzene (B151609) ring due to steric hindrance.

Without a specific crystal structure, precise bond lengths and angles for this compound cannot be definitively stated. However, expected values can be inferred from crystallographic data of related compounds. For instance, in derivatives of 2,4-dinitroaniline, the C-N bond lengths of the nitro groups are typically in the range of 1.47-1.48 Å, and the N-O bond lengths are around 1.22 Å. The bond angles within the aromatic rings are expected to be close to 120°, with some distortion due to the bulky substituents.

The geometry of the 4-chlorobenzyl group is well-established. The C-Cl bond length is anticipated to be approximately 1.74 Å, and the C-C bond lengths within the benzene ring will be around 1.39 Å. The bond angles within this ring will also be close to 120°.

Interactive Table: Expected Bond Parameters

| Bond/Angle | Expected Value Range |

|---|---|

| C-NO₂ (aromatic) | 1.47 - 1.48 Å |

| N-O (nitro) | ~1.22 Å |

| C-Cl (aromatic) | ~1.74 Å |

| C-C (aromatic) | ~1.39 Å |

Note: These are generalized values based on related structures and may vary in the actual molecule.

The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions, which are crucial in stabilizing the crystal lattice.

The secondary amine group (N-H) in the molecule is a key hydrogen bond donor. It is highly probable that this N-H group will form hydrogen bonds with the oxygen atoms of the nitro groups of adjacent molecules. This type of N-H···O hydrogen bonding is a common and significant interaction in the crystal structures of nitroaniline derivatives. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice.

Other potential non-covalent interactions include C-H···O and C-H···π interactions, where hydrogen atoms on the aromatic rings or the methylene (B1212753) bridge interact with the oxygen atoms of the nitro groups or the π-system of an adjacent aromatic ring.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a well-documented phenomenon in organic molecules, including dinitroaniline derivatives. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate. These different crystalline forms would exhibit distinct molecular conformations and intermolecular interaction patterns, leading to variations in their physical properties. While no specific polymorphism studies have been reported for this compound, the potential for its existence is significant given the structural complexity and the variety of intermolecular interactions it can form.

Elucidation of Intermolecular Interactions in the Crystal Lattice

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. By irradiating a powdered sample with X-rays and analyzing the diffraction pattern produced, one can obtain a unique fingerprint of the crystalline solid. This pattern provides information on the crystal structure, phase purity, and degree of crystallinity of the material.

The PXRD pattern of a crystalline solid is a plot of the intensity of diffracted X-rays as a function of the diffraction angle, 2θ. Each peak in the pattern corresponds to a specific set of crystallographic planes, as described by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction.

For this compound, a PXRD analysis would be crucial to confirm the identity of a synthesized batch against a reference standard, to detect the presence of any polymorphic forms, and to ensure the phase purity of the bulk material. The positions and relative intensities of the diffraction peaks are characteristic of the compound's specific crystal lattice.

While a specific, experimentally determined PXRD pattern for this compound is not publicly available in the referenced literature, a hypothetical data table representing such an analysis is presented below. This table illustrates the type of data that would be generated in a typical PXRD experiment.

Hypothetical Powder X-ray Diffraction Data for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 45 |

| 12.5 | 7.08 | 100 |

| 15.8 | 5.61 | 60 |

| 18.4 | 4.82 | 75 |

| 20.5 | 4.33 | 80 |

| 22.1 | 4.02 | 50 |

| 25.3 | 3.52 | 65 |

| 28.9 | 3.09 | 30 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a sophisticated computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule calculated from its crystal structure data. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular contact. The dnorm surface highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization provides an immediate picture of the close-contact interactions that stabilize the crystal packing.

Although a specific Hirshfeld surface analysis for this compound has not been reported in the available literature, a prospective analysis would likely reveal significant contributions from several types of intermolecular contacts. A table summarizing the expected contributions from such an analysis is provided below, based on the functional groups present in the molecule.

Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Intermolecular Contact Type | Expected Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | 30 - 40 | Represents the most abundant, albeit weaker, van der Waals interactions. |

| O···H / H···O | 20 - 30 | Indicates the presence of hydrogen bonds, likely involving the nitro groups and amine or aromatic hydrogens. |

| C···H / H···C | 15 - 25 | Arises from interactions between aromatic rings and other parts of the molecules, contributing to π-stacking and other weak interactions. |

| Cl···H / H···Cl | 5 - 10 | Reflects the role of the chlorine atom in forming halogen bonds or other dipole-dipole interactions. |

| N···H / H···N | 3 - 8 | Pertains to interactions involving the nitro and amine groups, contributing to the hydrogen bonding network. |

| C···C | 2 - 7 | Suggests the presence of π-π stacking interactions between the aromatic rings. |

| O···C / C···O | 1 - 5 | Minor contributions from interactions between the nitro groups and carbon atoms. |

This quantitative approach to understanding intermolecular forces is invaluable for crystal engineering, polymorphism prediction, and comprehending the structure-property relationships of this compound.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of N-(4-chlorobenzyl)-2,4-dinitroaniline is expected to show distinct signals corresponding to the protons on the dinitroaniline ring, the chlorobenzyl ring, the methylene (B1212753) bridge, and the amine group.

The dinitroaniline ring contains three aromatic protons. The proton positioned between the two nitro groups is expected to be the most deshielded due to the strong electron-withdrawing nature of these groups. The other two protons on this ring will also appear at a downfield chemical shift. The 4-chlorobenzyl group has four protons on its aromatic ring, which typically appear as two distinct doublets due to the symmetry of the para-substitution. The methylene (-CH₂) protons, situated between the nitrogen atom and the chlorophenyl ring, will appear as a singlet, or a doublet if coupled to the N-H proton. The amine (N-H) proton signal is often broad and its chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Dinitroaniline ring) | 8.0 - 9.0 | m |

| Aromatic-H (Chlorobenzyl ring) | 7.3 - 7.5 | m |

| Methylene (-CH₂-) | 4.5 - 5.0 | s or d |

| Amine (-NH-) | 8.5 - 9.5 | br s |

Note: Predicted values are based on the analysis of similar structures; m = multiplet, s = singlet, d = doublet, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their electronic environment.

The carbon atoms of the dinitroaniline ring will be significantly affected by the electron-withdrawing nitro groups, causing their signals to appear downfield. The carbons directly attached to the nitro groups will be the most deshielded. Similarly, the carbon atom attached to the chlorine on the benzyl (B1604629) ring will show a characteristic downfield shift. The methylene carbon provides a key signal that confirms the linkage between the two aromatic moieties.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ (Dinitroaniline ring) | 135 - 150 |

| Aromatic C-N (Dinitroaniline ring) | 140 - 155 |

| Aromatic C-H (Dinitroaniline ring) | 115 - 130 |

| Aromatic C-Cl (Chlorobenzyl ring) | 130 - 140 |

| Aromatic C-C (Chlorobenzyl ring) | 125 - 135 |

| Aromatic C-H (Chlorobenzyl ring) | 128 - 132 |

| Methylene (-CH₂-) | 45 - 55 |

Note: Predicted values are based on the analysis of similar structures like 2,4-dinitroaniline (B165453) and N-benzyl-2,4-dinitroaniline. chemicalbook.comnih.gov

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and elucidating complex connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of protons within the dinitroaniline and chlorobenzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is crucial for determining the preferred conformation and three-dimensional structure of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. researchgate.net

For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the N-H group, the aromatic C-H bonds, the nitro (NO₂) groups, the aromatic C=C bonds, and the C-Cl bond. The strong, distinct absorptions of the nitro groups are particularly useful for identification.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Source: Data compiled from spectroscopic studies of related dinitroaniline compounds. researchgate.netresearchgate.net

Raman spectroscopy is a complementary technique to FTIR. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bonds.

In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro groups is expected to produce a very strong signal. researchgate.net The aromatic ring "breathing" modes and the C-Cl stretch are also typically well-defined in the Raman spectrum.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3050 - 3100 |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 |

| C=C (Aromatic) | Ring Breathing | 990 - 1010 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Source: Data compiled from spectroscopic studies of related nitroaromatic compounds. researchgate.netscirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the 2,4-dinitroaniline moiety. The parent compound, 2,4-dinitroaniline, is known to exhibit a significant absorption band around 346 nm. researchgate.net This absorption is attributed to π-π* transitions within the aromatic system, which is influenced by the strong electron-withdrawing effects of the two nitro groups and the electron-donating amino group.

| Chromophore | Expected λmax (nm) | Type of Transition |

| 2,4-Dinitroaniline Moiety | ~346 | π-π |

| Benzene (B151609) Ring | < 280 | π-π |

Note: The data presented is based on the known absorption of the 2,4-dinitroaniline core. The actual λmax for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound and for deducing its structure through fragmentation analysis. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can confirm the elemental composition of the molecule.

For this compound, with a molecular formula of C₁₃H₁₀ClN₃O₄, HRMS is capable of confirming the molecular ion peak. The expected and observed values for the molecular ion are critical for verifying the compound's identity.

Accurate Mass Determination

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z |

|---|

Source: The observed m/z is reported in high-resolution instruments.

Fragmentation Analysis

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic ions. The analysis of these fragment ions provides valuable information about the compound's structure. While a detailed experimental fragmentation pattern for this compound is not available in the provided search results, a predictive analysis based on its structure suggests several likely fragmentation pathways.

The bond between the benzylic carbon and the amino nitrogen is a probable site of cleavage. This would lead to the formation of two primary fragment ions: the 4-chlorobenzyl cation and the 2,4-dinitroaniline radical cation or its corresponding anion, depending on the ionization mode.

Predicted Major Fragment Ions

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| 4-Chlorobenzyl cation | [C₇H₆Cl]⁺ | 125.0158 |

| 2,4-Dinitroaniline radical cation | [C₆H₅N₃O₄]⁺• | 183.0280 |

Note: The fragmentation pattern is predictive and based on common fragmentation mechanisms for similar chemical structures. Experimental verification is required for confirmation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the properties of molecules with a favorable balance of accuracy and computational cost. For N-(4-chlorobenzyl)-2,4-dinitroaniline, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)), researchers can calculate the lowest energy arrangement of atoms. researchgate.net For this compound, this process involves optimizing all bond lengths, bond angles, and dihedral (torsional) angles to find the global minimum on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds connecting the benzyl (B1604629) and dinitroaniline rings. Key dihedral angles, such as the C-N-C-C angle that defines the relative orientation of the two aromatic rings, are systematically varied to identify stable conformers. The results of these calculations are often compared with experimental data from X-ray crystallography, where available, to validate the accuracy of the theoretical model. researchgate.net Studies on similar complex molecules have shown a high correlation between DFT-optimized geometries and crystal structures determined by X-ray diffraction. researchgate.netresearchgate.netnih.gov

Table 1: Representative Optimized Geometrical Parameters for a Dinitroaniline Derivative (Illustrative) This table illustrates typical parameters obtained from DFT calculations for a related molecular structure.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length | N-H | 1.01 Å | 0.99 Å |

| Bond Length | C-NO₂ (avg.) | 1.46 Å | 1.45 Å |

| Bond Angle | C-N-C | 128.5° | 127.9° |

| Dihedral Angle | Ring A - N - C - Ring B | -62.1° | -60.5° |

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. researchgate.net After geometry optimization, a frequency calculation is performed at the same level of theory. The resulting harmonic vibrational frequencies can be directly compared to experimental FT-IR and FT-Raman spectra. nih.gov

It is a common practice to apply a scaling factor to the calculated frequencies (e.g., 0.9608 for B3LYP/6-31G(d,p)) to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental values. nih.govresearchgate.net Furthermore, Potential Energy Distribution (PED) analysis is often employed to provide a detailed assignment of each calculated vibrational mode to specific molecular motions, such as N-H stretching, NO₂ symmetric and asymmetric stretching, or C-H aromatic bending. nih.gov This correlation between theoretical and experimental spectra provides strong evidence for the optimized molecular structure. nih.gov

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (Illustrative) This table demonstrates a typical correlation for key functional groups in a molecule similar to this compound.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3350 | 3345 | N-H stretching |

| ν(C-H) aromatic | 3110 | 3105 | Aromatic C-H stretching |

| νₐₛ(NO₂) | 1535 | 1540 | Asymmetric NO₂ stretching |

| νₛ(NO₂) | 1340 | 1342 | Symmetric NO₂ stretching |

| ν(C-Cl) | 750 | 748 | C-Cl stretching |

The electronic properties of this compound are explored through analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability to donate an electron, while the LUMO acts as the electron acceptor. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A small energy gap indicates that the molecule is more reactive and can be easily polarized, suggesting significant intramolecular charge transfer character. nih.gov

From the HOMO and LUMO energy values, various quantum chemical descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. nih.govresearchgate.net

Table 3: Quantum Chemical Descriptors Derived from FMO Analysis (Illustrative)

| Parameter | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| E(HOMO) | - | -6.52 | Electron-donating ability |

| E(LUMO) | - | -2.41 | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.11 | Chemical reactivity/stability |

| Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.055 | Resistance to charge transfer |

| Softness (S) | 1 / (2η) | 0.243 | Ease of charge transfer |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.465 | Electron-attracting power |

Charge distribution analysis, often using Mulliken population analysis, reveals the partial atomic charges on each atom in the molecule, helping to identify electrophilic and nucleophilic sites. researchgate.net This is visually represented by the Molecular Electrostatic Potential (MEP) map. tci-thaijo.org The MEP surface illustrates the charge distribution from the perspective of an approaching reactant. nih.gov For this compound, the MEP map is expected to show regions of high electron density (negative potential, colored in red) around the oxygen atoms of the nitro groups, making them susceptible to electrophilic attack. Conversely, regions of low electron density (positive potential, colored in blue) are anticipated around the amine and aromatic hydrogen atoms, indicating sites for potential nucleophilic attack. nih.govtci-thaijo.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To understand the electronic absorption properties, such as the UV-Visible spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. researchgate.net This method computes the vertical excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of electronic transitions. nih.gov The analysis of these transitions, typically characterized as π → π* or n → π*, provides insight into how the molecule interacts with light and helps explain its color and photostability. The calculated spectrum is often compared with experimental UV-Vis data to confirm the accuracy of the electronic structure model. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes, flexibility, and interactions with a solvent environment at an atomistic level. researchgate.net For this molecule, MD simulations can reveal the accessible conformational landscape by tracking the rotation around the C-N-C linkage, showing how the molecule flexes and folds over timescales from picoseconds to microseconds. nih.gov This provides a more realistic understanding of the molecule's behavior in solution compared to the static picture from geometry optimization. nih.govresearchgate.net

Molecular Docking and Ligand-Binding Analysis

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a receptor. nih.gov In the context of this compound, docking studies can be performed with model receptors to understand its potential for non-covalent interactions. The process involves placing the ligand in various orientations and conformations within the receptor's binding pocket and calculating a scoring function, which estimates the binding free energy (e.g., in kcal/mol). nih.govpreprints.org

The analysis of the best-scoring poses reveals the specific chemical interactions that stabilize the ligand-receptor complex. These interactions typically include hydrogen bonds (e.g., with the nitro groups or the N-H group), hydrophobic interactions (involving the aromatic rings), and electrostatic interactions. nih.govresearchgate.net This provides a detailed, atom-level view of the intermolecular forces that govern molecular recognition.

Table 4: Hypothetical Molecular Docking Results with a Model Receptor

| Parameter | Value/Description |

|---|---|

| Binding Energy | -7.8 kcal/mol |

| Hydrogen Bonds | N-H group with ASP 84; NO₂ group with SER 120 |

| Hydrophobic Interactions | Chlorobenzyl ring with LEU 52, PHE 80; Dinitroaniline ring with VAL 122 |

| Electrostatic Interactions | Nitro group with LYS 118 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Predictable Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the activity of a chemical compound based on its molecular structure. For nitroaromatic compounds like this compound, QSAR models are particularly valuable for predicting endpoints such as toxicity and chemical reactivity. nih.govmdpi.com These models establish a mathematical correlation between the biological activity or a specific property and the physicochemical properties of the molecules, which are quantified by molecular descriptors. farmaciajournal.com

The reactivity of nitroaromatic compounds is often linked to two primary mechanisms: the reduction of the nitro group and the molecule's propensity to act as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. nih.gov QSAR models for this class of compounds typically incorporate a range of descriptors to quantify the structural features that govern these activities.

Key molecular descriptors used in QSAR studies for nitroaromatics include:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (LogKow), this descriptor is crucial for modeling how a compound interacts with biological membranes. mdpi.com

Electronic Descriptors: These quantify the electronic aspects of the molecule. Important examples include the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which relates to a molecule's ability to accept electrons and its electrophilicity. nih.gov Dipole moment and atomic charges are also used to describe the electrostatic potential of the molecule. mdpi.com

Steric Descriptors: These describe the size and shape of the molecule, which can influence its ability to interact with specific biological targets.

Topological Descriptors: These are numerical representations of the molecular structure, capturing aspects like branching and connectivity.

A typical QSAR model is developed by calculating these descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to build an equation that links the descriptors to the observed activity. The robustness and predictive power of a QSAR model are validated using statistical metrics like the coefficient of determination (R²), the cross-validated R² (Q²), and external validation with an independent test set of compounds. researchgate.netnih.gov For this compound, a QSAR model could predict its reactivity based on descriptors that quantify the electron-withdrawing strength of the dinitro-substituted ring and the electronic properties of the chlorobenzyl group.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the electronic structure of molecules in detail. It provides a localized, Lewis-like description of bonding and allows for the quantitative analysis of charge transfer and intramolecular interactions that contribute to molecular stability. nih.govnih.gov For this compound, NBO analysis reveals significant electronic delocalization arising from hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals.

In the structure of this compound, the primary donor orbitals are the lone pairs (LP) on the oxygen atoms of the two nitro groups, the nitrogen atom of the secondary amine bridge, and the chlorine atom on the benzyl ring. The primary acceptor orbitals are the antibonding pi (π*) orbitals of the aromatic rings. The analysis of these interactions provides a clear picture of the intramolecular charge transfer (ICT) pathways.

The most significant hyperconjugative interactions expected within the molecule are detailed in the table below. These interactions highlight the delocalization of electron density from the electron-rich nitro groups and the secondary amine towards the electron-deficient aromatic systems. For instance, a strong stabilization energy is anticipated from the donation of a lone pair of an oxygen atom in a nitro group to the antibonding π* orbital of the dinitrophenyl ring, indicating substantial resonance stabilization. researchgate.net

Table 1: Predicted Major Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis This table presents theoretically expected interactions based on analyses of similar molecular structures. Specific energy values are representative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (O) of NO₂ | π* (C-C) of dinitrophenyl ring | High | n → π* |

| LP (N) of amine | π* (C-C) of dinitrophenyl ring | Moderate | n → π* |

| LP (N) of amine | π* (C-C) of chlorobenzyl ring | Low-Moderate | n → π* |

Theoretical Predictions of Nonlinear Optical (NLO) Properties

Molecules that exhibit significant intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group connected by a π-conjugated system often possess notable nonlinear optical (NLO) properties. This compound fits this structural motif, with the secondary amine acting as a donor and the dinitro-substituted phenyl ring serving as a strong acceptor. Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the NLO response of such molecules. researchgate.net

The key parameters that quantify the NLO response are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability (β) is the primary measure of the second-order NLO activity of a molecule. A large β value indicates a strong NLO response, making the material a candidate for applications like frequency doubling of light.

Computational studies on structurally analogous molecules, such as N-benzyl-3-nitroaniline and other nitroaniline derivatives, have shown that this class of compounds exhibits significant NLO properties. researchgate.net The theoretical NLO properties of this compound can be predicted using DFT methods, such as B3LYP, with an appropriate basis set like 6-311++G(d,p). researchgate.netresearchgate.net The presence of the electron-withdrawing nitro groups and the donor amine group facilitates a substantial change in dipole moment upon excitation, which is a key factor for a high hyperpolarizability value. researchgate.net

The predicted NLO properties for this compound, based on values reported for highly similar compounds, are summarized below. The first hyperpolarizability value is often compared to that of a standard reference material like urea (B33335) for context.

Table 2: Predicted Nonlinear Optical Properties Values are representative and based on theoretical calculations for structurally analogous compounds.

| Property | Symbol | Predicted Value |

|---|---|---|

| Dipole Moment | μ | > 5 Debye |

| Linear Polarizability | α | > 2.0 x 10⁻²³ esu |

Applications in Chemical Synthesis and Materials Science

N-(4-chlorobenzyl)-2,4-dinitroaniline as a Versatile Synthetic Building Block

The strategic combination of a reactive benzyl (B1604629) halide derivative and a dinitro-substituted aniline (B41778) core makes this compound a valuable precursor in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, rendering it a key intermediate in the construction of more complex molecular frameworks.

Precursor in Multi-Step Organic Synthesis for Novel Molecular Architectures

This compound serves as a foundational element in multi-step synthetic pathways aimed at constructing novel and intricate molecular architectures. The inherent reactivity of its constituent parts can be selectively exploited to build upon the existing scaffold. For instance, the nitro groups can undergo reduction to form amino groups, which can then be further functionalized. The chlorine atom on the benzyl ring is also susceptible to nucleophilic substitution, offering another avenue for molecular elaboration. This adaptability makes it a key component in the synthesis of diverse organic molecules with potential applications in medicinal chemistry and materials science.

Intermediate in the Synthesis of Dyes, Pigments, and Other Industrial Chemicals

Historically, dinitroaniline derivatives have been pivotal in the dye industry. The parent compound, 2,4-dinitroaniline (B165453), is a well-established intermediate in the production of azo and disperse dyes. wikipedia.orgwikipedia.org These dyes are synthesized through a diazotization reaction of the primary amine followed by coupling with a suitable aromatic partner. unb.caresearchwap.comnih.gov this compound, as a derivative, is also utilized in the manufacturing of certain dyes and pigments. ontosight.ai The chromophoric properties of the dinitroaniline core, combined with the potential for introducing the 4-chlorobenzyl group, can be used to tune the color and performance properties of the final dye molecule. While specific examples of commercial dyes derived directly from this compound are not extensively documented in publicly available literature, its structural analogy to key dye precursors strongly supports its role as an intermediate in this sector.

Role in the Development of Advanced Organic Materials

The exploration of organic molecules for applications in materials science is a rapidly expanding field. The electronic and structural features of this compound suggest its potential as a building block for advanced organic materials. The presence of electron-withdrawing nitro groups and a π-conjugated system are characteristics often associated with materials exhibiting interesting optical and electronic properties.

While direct research on this compound for advanced organic materials is not widely published, the properties of structurally similar molecules provide insights into its potential. For example, organic compounds with nitroaniline substructures have been investigated for their nonlinear optical (NLO) properties. jhuapl.eduresearchgate.net These materials are of interest for applications in optical communications and data storage. The specific arrangement of donor and acceptor groups within the this compound molecule could potentially lead to significant second-order NLO effects, although experimental verification is needed.

Catalytic and Photochemical Applications

The unique electronic and structural characteristics of this compound and its derivatives also hint at their potential in the fields of catalysis and photochemistry.

Investigation in C-N Coupling Reactions

While there is no specific literature detailing the use of this compound itself as a catalyst or ligand in C-N coupling reactions, the synthesis of its derivatives often involves such reactions. The development of new catalysts and ligands is a crucial area of research in organic chemistry. Derivatives of this compound, with their varied functional groups, could be explored as ligands for transition metal-catalyzed cross-coupling reactions. For instance, new pyrazole (B372694) derivatives containing nitro functional groups have been synthesized and their copper (II) complexes have shown catalytic activity in oxidation reactions. mdpi.com This suggests that appropriately modified derivatives of this compound could potentially be investigated for similar catalytic applications.

Potential in Photocatalysis Studies

The presence of nitroaromatic groups in this compound suggests potential for investigation in the field of photocatalysis. Nitroaromatic compounds are known to be susceptible to photocatalytic degradation. While studies have focused on the degradation of related compounds like 2,4-dinitrophenol, the photochemical behavior of this compound itself remains an area for future research. Understanding its photochemical properties could lead to applications in environmental remediation or in the design of novel photochemically active materials. The synthesis and study of hydrazone derivatives of 2,4-dinitrophenylhydrazine (B122626) have revealed interesting photophysical properties, indicating that derivatives of this compound might also exhibit noteworthy photochemical behavior. nepjol.info

Structure-Property Relationship Studies for Design of Functional Materials

The potential of this compound as a functional material is intrinsically linked to its molecular architecture. The specific arrangement of its constituent parts—the dinitroaniline core, the bridging secondary amine, and the chlorobenzyl ring—dictates its electronic, optical, and thermal properties. Understanding these structure-property relationships is crucial for designing and predicting the performance of novel materials, particularly in fields like nonlinear optics (NLO).